Specific Scientific Field: Biological Research and Medicine
Summary of the Application: MBBA has promising bioactivity in various fields of research such as anti-tumor, anti-inflammatory, and anti-viral activities. Its anti-tumor activity is attributed to its ability to inhibit cell proliferation and promote the apoptosis of cancer cells.
Methods of Application or Experimental Procedures: Quantitative analysis of MBBA can be achieved using high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).
Results or Outcomes: UV-irradiated MTMP exhibited mutagenicity in S. typhimurium strain TA97 in the absence of S9 activation . Exposure to UV-irradiated MTMP, including in intravenous injection solutions, can result in frameshift mutations .
Specific Scientific Field: Agriculture and Pest Management
Summary of the Application: MBBA is a promising, environmentally safe insecticide . It has been shown to be effective against a range of different agricultural, stored product, and urban insect pests .
Methods of Application or Experimental Procedures: MBBA can be applied directly to crops or stored products to control pests . It works as a contact toxicant, a fumigant, an ovicidal toxin, an oviposition deterrent, a repellent, and an attractant .
Results or Outcomes: Since 2016, many studies have shown that MBBA is an effective pesticide against a range of different agricultural, stored product, and urban insect pests . It is considered a very promising candidate for use in integrated pest management under either greenhouse or field conditions .
Specific Scientific Field: Food Science and Packaging
Summary of the Application: MBBA is used in UV-curable inks, coatings, and adhesives that are increasingly being used in food packaging systems . When exposed to UV energy, UV-photoinitiators (PI’s) present in the formulations produce free radicals which catalyze polymerization of monomers and pre-polymers into resins .
Methods of Application or Experimental Procedures: MBBA is included in the formulation of UV-curable inks, coatings, and adhesives . When these are exposed to UV energy, the MBBA and other photoinitiators present in the formulations produce free radicals which catalyze polymerization .
Results or Outcomes: The use of MBBA in UV-curable inks, coatings, and adhesives has resulted in the formation of chemically varied photolytic decomposition products, many of which are low molecular weight chemical species with high migration potential . This has implications for food safety and requires further study .
Methyl 4-benzoylbenzoate is an organic compound with the molecular formula and a molecular weight of approximately 240.25 g/mol. It is classified as an aromatic ester, characterized by the presence of two aromatic rings and an ester functional group. The compound appears as a crystalline substance, typically white to yellowish in color, and is sparingly soluble in water but soluble in organic solvents such as alcohols and alkali solutions .
Methyl 4-benzoylbenzoate exhibits notable biological activities. It has been studied for its potential as a photoinitiator in polymer chemistry, where it helps in the curing process of certain resins upon exposure to UV light. Additionally, it has shown antimicrobial properties, making it a candidate for use in food preservation and packaging materials. Its interaction with biological systems suggests potential applications in pharmaceuticals, particularly as a drug delivery agent due to its ability to permeate biological membranes .
Several methods exist for synthesizing methyl 4-benzoylbenzoate:
Methyl 4-benzoylbenzoate has several practical applications:
Studies on methyl 4-benzoylbenzoate have indicated interactions with various biological molecules. It is known to inhibit certain cytochrome P450 enzymes (CYP1A2 and CYP2C19), which are crucial for drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biochemical pathways .
Methyl 4-benzoylbenzoate shares structural similarities with several other compounds, particularly within the class of esters and benzophenones. Here are some comparable compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl benzoate | Simple ester used in fragrances and as a solvent | |
Methyl 2-benzoylbenzoate | Similar structure but differs in the position of substituents | |
Benzophenone | Known for UV absorption properties; lacks an ester group | |
Methyl 4-methylbenzoate | Contains a methyl group on one aromatic ring |
Methyl 4-benzoylbenzoate is unique due to its dual aromatic structure combined with an ester functionality, which enhances its reactivity and applicability compared to simpler esters like methyl benzoate. Its specific positioning of functional groups contributes to its distinct chemical behavior and biological activity .